molecular formula C30H29F2NO9 B019564 Ezetimibe-glucuronide CAS No. 190448-57-8

Ezetimibe-glucuronide

Cat. No. B019564
M. Wt: 585.5 g/mol
InChI Key: UOFYCFMTERCNEW-ADEYADIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ezetimibe is extensively metabolized in the liver and intestine to form ezetimibe-glucuronide through the action of UDP-glucuronosyltransferase enzymes, particularly UGT1A1, UGT1A3, and UGT2B15. The formation of this glucuronide is a critical step in the pharmacokinetic profile of ezetimibe, facilitating its excretion and recycling within the body (Ghosal et al., 2004).

Molecular Structure Analysis

Ezetimibe-glucuronide's molecular structure, featuring a glucuronic acid moiety linked to the parent compound, is essential for its biological activity. This modification significantly impacts the compound's solubility and facilitates its transport and excretion via the bile and urine. The precise molecular interactions between ezetimibe-glucuronide and its target, the Niemann-Pick C1-Like 1 (NPC1L1) protein, are crucial for inhibiting cholesterol absorption (Garcia-Calvo et al., 2005).

Chemical Reactions and Properties

Ezetimibe-glucuronide's formation through glucuronidation and its subsequent interaction with the NPC1L1 receptor are key chemical reactions underpinning its mechanism of action. This metabolite binds specifically to NPC1L1, inhibiting cholesterol uptake. Its chemical properties, including stability and solubility, are optimized for effective interaction with this receptor and efficient excretion from the body.

Physical Properties Analysis

The physical properties of ezetimibe-glucuronide, such as its solubility in water and organic solvents, are tailored for its role as a metabolite involved in the enterohepatic circulation. These properties ensure that after exerting its therapeutic effect in the intestine, ezetimibe-glucuronide can be efficiently transported back to the liver for excretion or recycling (Kosoglou et al., 2005).

Chemical Properties Analysis

Ezetimibe-glucuronide's chemical properties, including its reactivity and interactions with various enzymes and transporters, play a significant role in its pharmacokinetic and pharmacodynamic profiles. Its ability to undergo enterohepatic recirculation contributes to the drug's prolonged effect and necessitates careful consideration in patients with liver dysfunction, as it may affect the drug's disposition and efficacy (Patrick et al., 2002).

Scientific Research Applications

Pharmacokinetic Modeling

Ezetimibe (EZE), an antihyperlipidemic drug, and its active glucuronide metabolite (EZEG) exhibit complex pharmacokinetics including enterohepatic kinetics. A study developed a joint population pharmacokinetic model to characterize their kinetic processes and enterohepatic recirculation simultaneously (Soulele & Karalis, 2019).

Synthesis and Drug Metabolism Studies

Ezetimibe labeled with deuterium was synthesized to facilitate drug metabolism studies, providing insights into the metabolism and excretion of ezetimibe and its glucuronide conjugate (Tian, Li, & He, 2021).

Role in GLP-1 Secretion

Ezetimibe stimulates glucagon-like peptide 1 (GLP-1) secretion in the intestine, a process crucial for glycemic control. This effect is mediated via the MEK/ERK signaling pathway rather than dipeptidyl peptidase-4 inhibition (Chang et al., 2015).

Cholesterol Absorption Inhibition

Ezetimibe and its glucuronyl metabolite inhibit cholesterol absorption in the intestine. This inhibition is achieved by targeting a putative cholesterol transporter in enterocytes (Darkes, Poole, & Goa, 2020).

Altered Drug Disposition in Hepatic Impairment

Hepatic impairment significantly alters the disposition of Ezetimibe and its active metabolites, influencing their pharmacokinetics. Changes in efflux transporter activity partly explain these alterations (Xie et al., 2022).

Quantitative Analysis in Human Plasma

A liquid chromatography-tandem mass spectrometry method was developed for quantifying ezetimibe and its major glucuronide in human plasma. This method aids in understanding the drug's pharmacokinetics and bioavailability (Guo et al., 2015).

Differential Targeting by Ezetimibe and Glucuronidated Ezetimibe

Ezetimibe and its glucuronidated form target different proteins for cholesterol absorption inhibition and cholesterol processing, revealing complex mechanisms in cellular cholesterol handling (Orso et al., 2019).

Glucotoxicity Protection in Pancreatic Beta Cells

Ezetimibe protects pancreatic beta cells from glucotoxicity by inhibiting CD36, a fatty acid transporter. This highlights its potential role in mitigating high glucose-induced beta cell dysfunction (Yoon et al., 2016).

Inhibitory Effects on Platelet Activation

Ezetimibe demonstrates significant inhibitory effects on platelet activation and uPAR expression on endothelial cells. This may be a pathway through which ezetimibe contributes to cardiovascular disease therapy (Becher et al., 2017).

Impact on Gluconeogenesis and Oxygen Consumption

Chronic treatment with ezetimibe and simvastatin impacts gluconeogenesis in rat liver, indicating potential effects on metabolic pathways and energy transduction (Bracht et al., 2016).

Safety And Hazards

The most commonly reported adverse events include upper respiratory tract infections, joint pain, diarrhea, and tiredness . Serious side effects may include anaphylaxis, liver problems, depression, and muscle breakdown .

Future Directions

In order to comprehensively understand the absorption, distribution, metabolism, and excretion process, there is a requirement for stable isotope labeled ezetimibe and its glucuronide metabolite as internal standards for LC/MS method to analyze parent drug and its metabolites in body fluids .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYCFMTERCNEW-ADEYADIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F2NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432454
Record name ezetimibe-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezetimibe-glucuronide

CAS RN

190448-57-8
Record name Ezetimibe glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190448-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezetimibe glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ezetimibe-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZETIMIBE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe-glucuronide
Reactant of Route 2
Ezetimibe-glucuronide
Reactant of Route 3
Ezetimibe-glucuronide
Reactant of Route 4
Ezetimibe-glucuronide
Reactant of Route 5
Ezetimibe-glucuronide
Reactant of Route 6
Ezetimibe-glucuronide

Citations

For This Compound
453
Citations
T Kosoglou, P Statkevich, A Johnson-Levonas… - Clinical …, 2005 - Springer
… of the small intestine and liver to form the active metabolite ezetimibe-glucuronide.[16,27] Ezetimibe and ezetimibe-glucuronide (SCH 60663) are repeatedly delivered to the intestinal …
Number of citations: 542 link.springer.com
A Ghosal, N Hapangama, Y Yuan… - Drug Metabolism and …, 2004 - ASPET
… Inhibition of ezetimibe glucuronide formation after incubation of ezetimibe with human liver/jejunum microsomes and UGT Supersomes in the presence of various UGT inhibitors …
Number of citations: 164 dmd.aspetjournals.org
JE Patrick, T Kosoglou, KL Stauber, KB Alton… - Drug metabolism and …, 2002 - ASPET
… converted to ezetimibe glucuronide. Both ezetimibe and … These results indicate that ezetimibe glucuronide is the primary … from hydrolysis of ezetimibe glucuronide during intestinal transit …
Number of citations: 239 dmd.aspetjournals.org
L Guo, M Wang, M He, F Qiu, J Jiang - Journal of Chromatography B, 2015 - Elsevier
… Ezetimibe and ezetimibe glucuronide were quantified in human plasma simultaneously. … Ezetimibe glucuronide (EZM-G) is the major and pharmacologically active metabolite of EZM. …
Number of citations: 17 www.sciencedirect.com
JW Bae, CI Choi, JH Lee, CG Jang, MW Chung… - European journal of …, 2011 - Springer
… Besides the C max of unchanged ezetimibe, no significant difference was found in any other pharmacokinetic parameter of unchanged ezetimibe or ezetimibe–glucuronide in the three …
Number of citations: 25 link.springer.com
S Oswald, E Scheuch, I Cascorbi… - Journal of Chromatography …, 2006 - Elsevier
… Ezetimibe glucuronide, the major metabolite of ezetimibe was determined by enzymatic degradation to the parent compound. Ezetimibe was measured after extraction with methyl tert-…
Number of citations: 102 www.sciencedirect.com
L Reyderman, T Kosoglou, T Boutros… - … medical research and …, 2004 - Taylor & Francis
… (ezetimibe and ezetimibeglucuronide conjugate), lovastatin, and β-hydroxylovastatin. … There were no significant differences in the exposure to total ezetimibe, ezetimibeglucuronide and …
Number of citations: 25 www.tandfonline.com
LE Gustavson, SM Schweitzer, DA Burt, R Achari… - Clinical …, 2006 - Elsevier
… Ezetimibe glucuronide concentrations were estimated by … exposures to total ezetimibe and ezetimibe glucuronide (P < 0.05… values for total ezetimibe and ezetimibe glucuronide by 43% (…
Number of citations: 40 www.sciencedirect.com
DR de Waart, MLH Vlaming, C Kunne… - Drug metabolism and …, 2009 - ASPET
… The aim of this study was to investigate the contribution of these transporters in the enterohepatic cycling of ezetimibe glucuronide (Ez-gluc). Transport studies were performed in …
Number of citations: 35 dmd.aspetjournals.org
S Oswald, J König, D Lütjohann… - Pharmacogenetics …, 2008 - journals.lww.com
… For the analysis of the effect of the mutations on the transport of ezetimibe glucuronide, we used transiently transfected HEK293 cells expressing the respective OATP1B1 variant (…
Number of citations: 108 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.